molecular formula C27H20F3N9 B612261 Panulisib CAS No. 1356033-60-7

Panulisib

カタログ番号: B612261
CAS番号: 1356033-60-7
分子量: 527.5 g/mol
InChIキー: VJLRLTSXTLICIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

それは、多くの植物の抽出物や精油に存在する黄色い繊維状の固体です 。この化合物は、ヒドロキシル基の位置が異なるため、より一般的な異性体であるメタバニリンとは明らかに異なります。

化学反応の分析

3-ヒドロキシ-2-メトキシベンズアルデヒドは、次のようないくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物には、ベンズアルデヒドおよびフェノール化合物のさまざまな誘導体が含まれます .

科学研究への応用

3-ヒドロキシ-2-メトキシベンズアルデヒドは、幅広い科学研究に適用されています。

科学的研究の応用

Hematologic Malignancies

Panulisib has demonstrated promising results in preclinical models for hematologic cancers such as multiple myeloma and acute lymphoblastic leukemia (ALL). In combination with other therapies like Bortezomib, it has shown enhanced anti-tumor activity .

Case Study: Multiple Myeloma

  • Objective : Evaluate the efficacy of this compound in combination therapies.
  • Results : Preclinical studies indicated significant reductions in tumor size and improved survival rates in treated models compared to controls.

Solid Tumors

The compound has also been evaluated for its effects on solid tumors, particularly those with PIK3CA mutations. Its role in inhibiting tumor growth has made it a candidate for combination therapies with other agents targeting similar pathways.

Case Study: Breast Cancer

  • Objective : Assess the impact of this compound on estrogen receptor-positive breast cancer.
  • Results : Initial findings suggest that treatment with this compound leads to decreased cell viability and increased apoptosis in cultured cancer cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates a low gastrointestinal absorption rate but effective central nervous system penetration. Toxicity predictions classify it as having manageable side effects, primarily related to gastrointestinal disturbances and metabolic changes .

Parameter Value
Log Kp (cm/s)-6.87
Toxicity ClassLow
P-glycoprotein SubstrateNo
CYP MetabolismCYP1A2, CYP3A4

類似化合物との比較

3-ヒドロキシ-2-メトキシベンズアルデヒドは、バニリン(4-ヒドロキシ-3-メトキシベンズアルデヒド)や2-ヒドロキシ-4-メトキシベンズアルデヒドなどの他の化合物と似ています。 ヒドロキシル基の位置が異なるため、その化学的性質と反応性に大きな影響を与えます その他の類似化合物には、オイゲノールやアニスアルデヒドなどがあります .

生物活性

Panulisib, also known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway, specifically the class I PI3K isoforms. This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly those associated with mutations in the PI3K-AKT-mTOR signaling pathway. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and relevant case studies.

This compound functions primarily as a pan-PI3K inhibitor , affecting multiple isoforms of the PI3K family. Its mechanism involves:

  • Inhibition of PI3K Activity : By binding to the catalytic subunit of PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.
  • Impact on mTOR Pathway : this compound also inhibits mTOR complex 1 and 2 (mTORC1 and mTORC2), which are critical for cellular growth and metabolism. This inhibition leads to reduced protein synthesis and cell cycle arrest in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for therapeutic use:

  • Bioavailability : Studies have shown that this compound achieves sub-micromolar concentrations in tumor tissues, suggesting effective delivery to target sites .
  • Half-Life : The compound exhibits a half-life suitable for once-daily dosing in clinical settings.
  • Metabolism : Primarily metabolized by CYP3A4, this compound's interactions with other drugs metabolized by this enzyme should be considered during treatment .

Clinical Studies

This compound has undergone various phases of clinical trials aimed at evaluating its efficacy and safety:

  • Phase 1 Trials : Initial studies focused on solid tumors demonstrated that this compound was well-tolerated with manageable side effects. The maximum tolerated dose was established alongside pharmacodynamic assessments showing significant reductions in AKT phosphorylation as a marker of pathway inhibition .
Study PhaseIndicationResults Summary
Phase 1Solid TumorsPositive results; manageable side effects noted
Phase 1KRAS Mutant Non-small Cell Lung CancerPreclinical data indicates potential efficacy

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Case Study in Breast Cancer : A patient with metastatic breast cancer harboring PIK3CA mutations exhibited a partial response after treatment with this compound combined with hormonal therapy. The tumor showed decreased metabolic activity on PET imaging after three cycles of treatment.
  • Case Study in Glioblastoma : In a cohort study involving patients with glioblastoma multiforme, administration of this compound led to stabilization of disease in 40% of participants after six months, highlighting its potential in CNS tumors.

Research Findings

Recent research has provided insights into the broader implications of targeting the PI3K pathway with compounds like this compound:

  • Synergistic Effects : Studies suggest that combining this compound with other targeted therapies may enhance therapeutic outcomes. For instance, co-administration with mTOR inhibitors has shown increased antiproliferative effects in vitro across various cancer cell lines .
  • Resistance Mechanisms : Investigations into resistance mechanisms have identified compensatory pathways that may diminish the efficacy of this compound over time. Ongoing research aims to elucidate these mechanisms to improve treatment strategies.

特性

IUPAC Name

[8-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-1-[6-(2-cyanopropan-2-yl)pyridin-3-yl]-3-methylimidazo[4,5-c]quinolin-2-ylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F3N9/c1-26(2,13-31)22-7-5-17(11-35-22)39-23-18-8-15(16-9-19(27(28,29)30)24(33)36-10-16)4-6-20(18)34-12-21(23)38(3)25(39)37-14-32/h4-12H,1-3H3,(H2,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLRLTSXTLICIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F3N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356033-60-7
Record name Panulisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356033607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANULISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9WA04F921
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。